

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

Cat. No.: B1624761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Methylamino)benzaldehyde**, a versatile aromatic aldehyde with applications in organic synthesis and as an intermediate in the manufacturing of various pharmaceuticals and dyes. This document collates available quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and purification.

Core Physicochemical Properties

4-(Methylamino)benzaldehyde is a mono-N-methylated derivative of 4-aminobenzaldehyde. Its physicochemical characteristics are summarized in the tables below. Data for the closely related compound, 4-(Dimethylamino)benzaldehyde, is also provided for comparative purposes.

Table 1: General Physicochemical Properties[1][2]

Property	4-(Methylamino)benzaldehyde	4-(Dimethylamino)benzaldehyde
Molecular Formula	C ₈ H ₉ NO	C ₉ H ₁₁ NO
Molecular Weight	135.16 g/mol	149.19 g/mol
Appearance	Solid	Yellow to brown crystalline powder
Melting Point	56-57 °C	72-75 °C
Boiling Point	185-187 °C @ 15 Torr	176-177 °C

Table 2: Solubility Data

Quantitative solubility data for **4-(Methylamino)benzaldehyde** is not widely available. However, qualitative descriptions indicate its solubility behavior is similar to its dimethylated analog, which is generally soluble in organic solvents and shows limited solubility in water.

Solvent	4-(Methylamino)benzaldehyde	4-(Dimethylamino)benzaldehyde
Water	Insoluble (by inference)	0.3 g/L at 20 °C[1]
Ethanol	Soluble (by inference)	1 g / 25 mL (40 g/L)[3]
Acetone	Soluble (by inference)	Generally Soluble[4]
Chloroform	Soluble (by inference)	Generally Soluble[4]
Dilute Hydrochloric Acid	Soluble (by inference)	1 g / 20 mL (50 g/L)[3]

Spectral Data

Detailed experimental spectral data for **4-(Methylamino)benzaldehyde** is not readily available in the searched literature. However, the expected spectral characteristics can be inferred from

the data available for the closely related 4-(Dimethylamino)benzaldehyde and general principles of spectroscopy.

Table 3: Reference Spectral Data for 4-(Dimethylamino)benzaldehyde

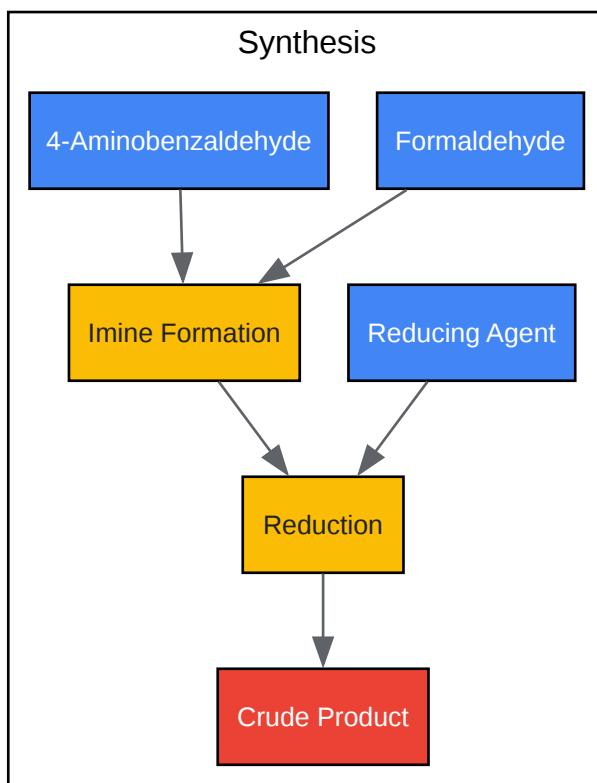
Spectrum Type	Key Features
^1H NMR (400 MHz, CDCl_3)	δ 9.73 (s, 1H, -CHO), 7.73 (d, 2H, Ar-H), 6.69 (d, 2H, Ar-H), 3.08 (s, 6H, $-\text{N}(\text{CH}_3)_2$)[5]
^{13}C NMR (101 MHz, CDCl_3)	δ 190.4 (-CHO), 154.4, 132.1, 125.3, 111.1 (Ar-C), 40.2 (- $\text{N}(\text{CH}_3)_2$)[5]
IR	Characteristic peaks for C=O stretching ($\sim 1680 \text{ cm}^{-1}$), C-N vibrations (1465-1545 cm^{-1}), and N-H stretching (for mono-methylated) ($\sim 3455 \text{ cm}^{-1}$) are expected.[6]
UV-Vis	λ_{max} in methanol at 356 nm.[7]

Experimental Protocols

While a specific, detailed synthesis protocol for **4-(Methylamino)benzaldehyde** was not found in the search results, a plausible synthesis route involves the reductive mono-N-methylation of 4-aminobenzaldehyde. The following is a generalized protocol based on similar reactions.

Synthesis via Reductive Amination of 4-Aminobenzaldehyde (Generalized Protocol)

This method involves the formation of an imine intermediate from 4-aminobenzaldehyde and formaldehyde, followed by in-situ reduction.


Materials:

- 4-Aminobenzaldehyde
- Formaldehyde (aqueous solution, e.g., 37%)

- Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)
- Methanol or other suitable solvent
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Dichloromethane or other organic solvent for extraction

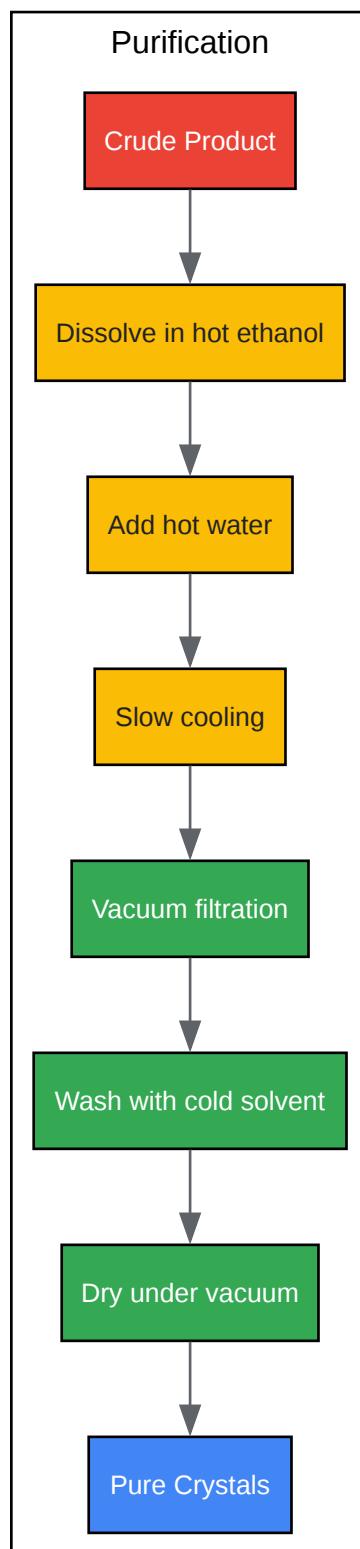
Procedure:

- Imine Formation: Dissolve 4-aminobenzaldehyde in methanol. Add one equivalent of aqueous formaldehyde solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride in portions).
- Workup: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
- Isolation: Basify the aqueous layer with a sodium hydroxide solution until the product precipitates.
- Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-(Methylamino)benzaldehyde**.

Purification by Recrystallization (Generalized Protocol)


This protocol is based on the principles of recrystallization for purifying solid organic compounds.

Materials:

- Crude **4-(Methylamino)benzaldehyde**
- Ethanol
- Water

Procedure:

- Dissolution: In an Erlenmeyer flask, dissolve the crude **4-(Methylamino)benzaldehyde** in a minimal amount of hot ethanol with gentle heating and stirring.
- Induce Crystallization: Once the solid is completely dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.
- Cooling and Crystallization: Allow the flask to cool slowly to room temperature to facilitate the formation of pure crystals. For maximum yield, the flask can be subsequently placed in an ice bath for 30-60 minutes.
- Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture to remove residual impurities. Dry the purified crystals under vacuum.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the purification by recrystallization.

Reactivity and Signaling Pathways

4-(Methylamino)benzaldehyde, as an aromatic aldehyde with an electron-donating amino group, is expected to undergo typical reactions of this class of compounds. The amino group activates the aromatic ring towards electrophilic substitution, while the aldehyde group can participate in nucleophilic addition and condensation reactions.

There is no information in the searched literature to suggest that **4-(Methylamino)benzaldehyde** is directly involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a synthetic intermediate for the preparation of more complex, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Dimethylamino) Benzaldehyde (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]
- 2. 4-(Methylamino)benzaldehyde | 556-21-8 [chemicalbook.com]
- 3. 4-(Dimethylamino)benzaldehyde | Carcinogen | TargetMol [targetmol.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1624761#physicochemical-properties-of-4-methylamino-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com